1-Boc-3-bromomethyl-3-fluoropiperidine
Overview
Description
1-Boc-3-bromomethyl-3-fluoropiperidine is a chemical compound with the molecular formula C11H19BrFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group, a bromomethyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-bromomethyl-3-fluoropiperidine can be synthesized through a multi-step process. One common method involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.
Bromomethylation: The protected piperidine is then subjected to bromomethylation using a bromomethylating agent such as bromoacetic acid or bromoacetyl bromide.
Fluorination: The bromomethylated intermediate is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-bromomethyl-3-fluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base (e.g., K2CO3) in an organic solvent (e.g., THF, toluene) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Deprotection: 3-bromomethyl-3-fluoropiperidine.
Cross-Coupling Reactions: Various biaryl or diaryl compounds depending on the coupling partner.
Scientific Research Applications
1-Boc-3-bromomethyl-3-fluoropiperidine is used in scientific research for:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: As a probe to study biological processes and interactions.
Material Science: In the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-Boc-3-bromomethyl-3-fluoropiperidine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In cross-coupling reactions, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Boc-3-bromomethyl-3-fluoropiperidine can be compared with other similar compounds such as:
1-Boc-3-bromomethylpiperidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Boc-3-fluoropiperidine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-bromomethyl-3-fluoropiperidine: Lacks the Boc protecting group, making it more reactive but less stable
The presence of both the bromomethyl and fluorine groups in this compound makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVKUFJNNKESBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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